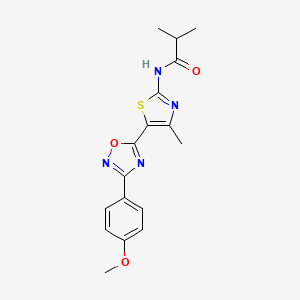
N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide is a complex organic compound that features a combination of oxadiazole, thiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates under suitable conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 1,2,3-Triazole derivatives
Uniqueness
N-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-4-methylthiazol-2-yl)isobutyramide is unique due to its combination of oxadiazole and thiazole rings, which confer specific electronic and steric properties. This makes it distinct from other similar compounds like indoles and imidazoles, which may have different biological activities and chemical reactivities .
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H18N4O3S/c1-9(2)15(22)20-17-18-10(3)13(25-17)16-19-14(21-24-16)11-5-7-12(23-4)8-6-11/h5-9H,1-4H3,(H,18,20,22) |
InChI Key |
KPXNRJQXJCITEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


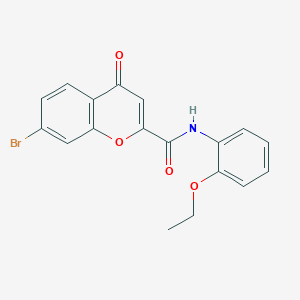
![(2Z)-2-(biphenyl-4-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12201918.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate](/img/structure/B12201922.png)
![4-methyl-2-oxo-2H-chromen-7-yl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12201925.png)
![4-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B12201926.png)
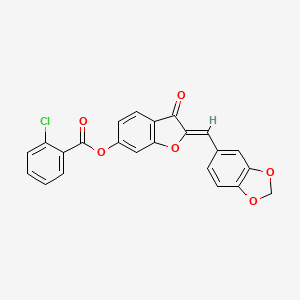
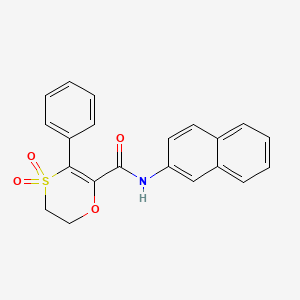
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B12201949.png)
![4-methyl-7-[2-oxo-2-(3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethoxy]-2H-chromen-2-one](/img/structure/B12201950.png)
![N-[(2Z)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide](/img/structure/B12201957.png)
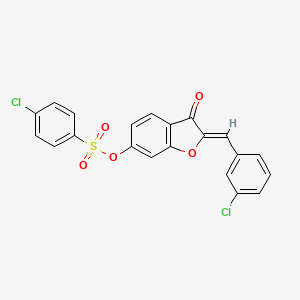
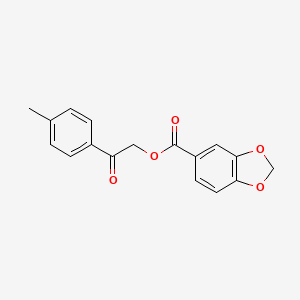
![N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B12201973.png)
![N-[(2E)-3-benzyl-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide](/img/structure/B12201977.png)
